

# An In-depth Technical Guide to the Chemical Structure of BAY 249716

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## Compound of Interest

Compound Name: BAY 249716

Cat. No.: B11083428

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BAY 249716**, a small molecule modulator of the tumor suppressor protein p53. The information is compiled from publicly available scientific literature and chemical databases, presented in a structured format to facilitate understanding and further research.

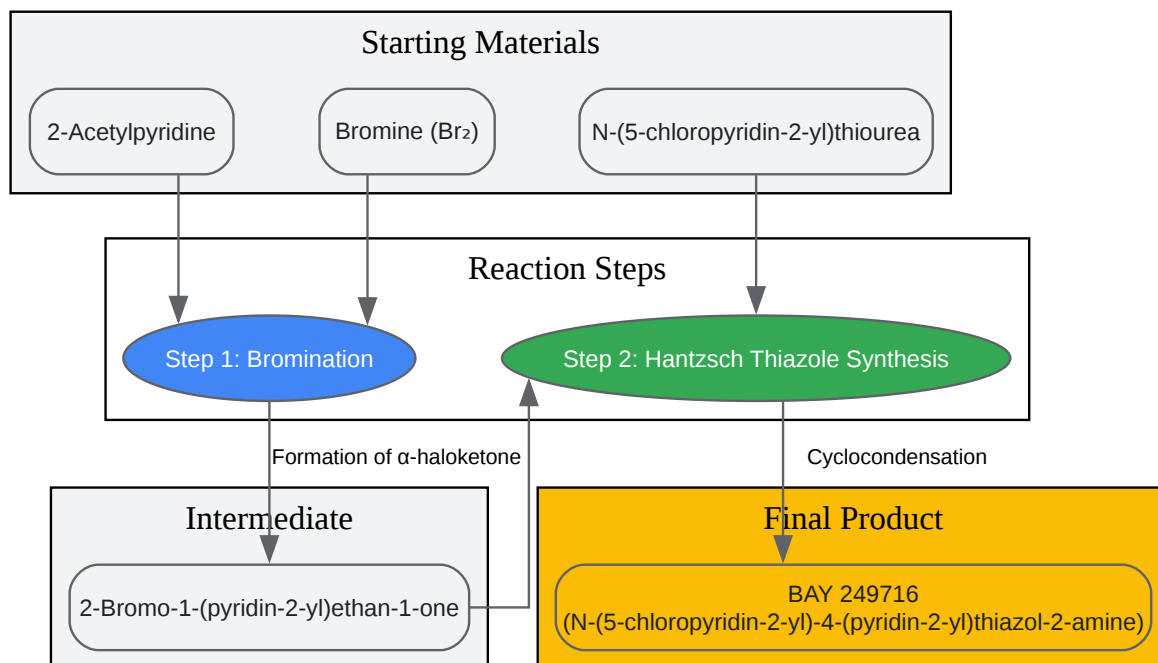
## Chemical Identity and Physicochemical Properties

**BAY 249716** is chemically known as N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClN <sub>4</sub> S	[1]
Molecular Weight	288.75 g/mol	[1]
CAS Number	696628-24-7	[1]
IUPAC Name	N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine	[1]
SMILES String	<chem>C1C=CN=C(NC2=NC(C3=CC=CC=N3)=CS2)C=C1</chem>	[1]
Appearance	Solid	
Solubility	Soluble in DMSO	

## Proposed Synthesis Protocol

While the specific, proprietary synthesis protocol for **BAY 249716** is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl-4-aryl-thiazol-2-amines, primarily through the Hantzsch thiazole synthesis.



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Caption: Proposed synthetic workflow for **BAY 249716**.

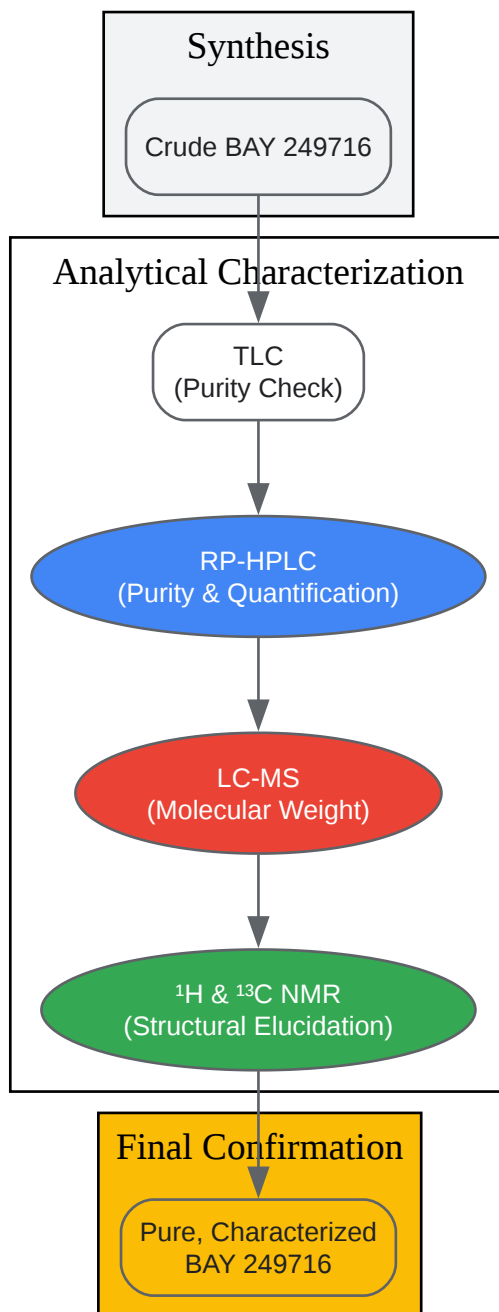
#### Methodology:

**Step 1:** Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one (Intermediate I1) 2-Acetylpyridine is subjected to bromination using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the α-haloketone intermediate, 2-bromo-1-(pyridin-2-yl)ethan-1-one.

**Step 2:** Synthesis of N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (**BAY 249716**) The intermediate 2-bromo-1-(pyridin-2-yl)ethan-1-one is then reacted with N-(5-chloropyridin-2-yl)thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction proceeds via the Hantzsch thiazole synthesis, a cyclocondensation reaction, to form the final product, **BAY 249716**. The product can be purified by recrystallization or column chromatography.

## Structural Characterization: Experimental Workflow

The chemical structure of **BAY 249716** would be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.



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Caption: Experimental workflow for structural characterization.

Methodologies:

- Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and preliminary assessment of the purity of the synthesized compound.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employed to determine the purity of the final compound with high accuracy and for quantification.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of **BAY 249716**, providing crucial evidence for its identity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the definitive elucidation of the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.

## Biological Activity and Mechanism of Action

**BAY 249716** has been identified as a small molecule that modulates the function of the p53 tumor suppressor protein. It has been shown to stabilize different variants of p53, including wild-type and certain mutant forms.

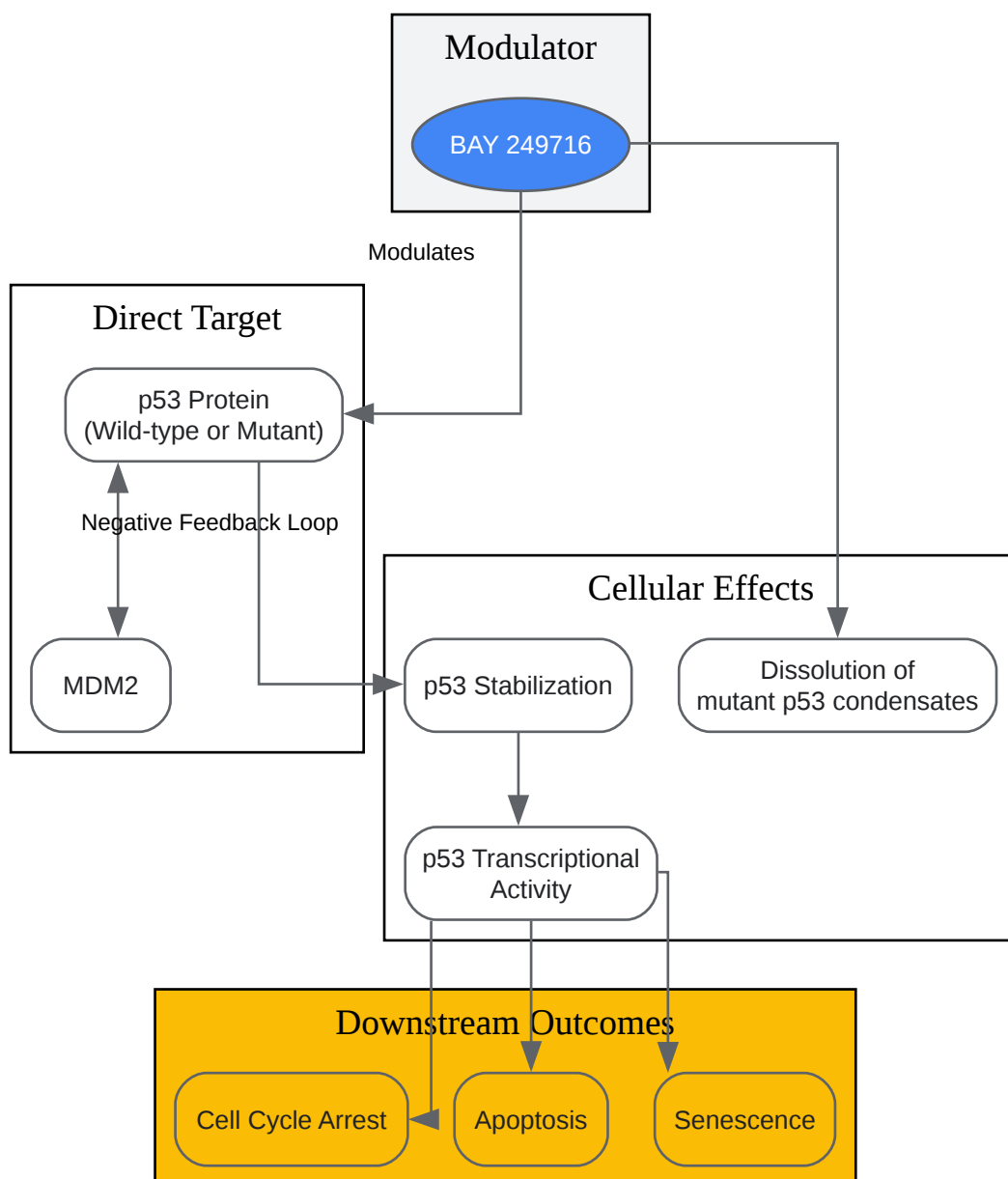
Quantitative Data on Biological Activity:

Parameter	Organism/Cell Line	Value	Source
Antitubercular Activity (IC <sub>90</sub> )	Mycobacterium tuberculosis	<0.10 µg/mL	
p53 Stabilization (T <sub>m</sub> Shift)	p53WT	Significant stabilization observed	
p53 Stabilization (T <sub>m</sub> Shift)	p53R175H	Significant stabilization observed	
p53 Stabilization (T <sub>m</sub> Shift)	p53Y220C	Significant stabilization observed	

Signaling Pathway Modulation:

**BAY 249716**'s primary mechanism of action involves the direct or indirect stabilization of the p53 protein. In cells with wild-type p53, this stabilization can lead to the activation of p53's

downstream targets, resulting in cell cycle arrest, apoptosis, or senescence of cancer cells. In the context of mutant p53, **BAY 249716** has been shown to dissolve mutant p53 condensates, which are aggregates of misfolded p53 that can have oncogenic gain-of-function activities.



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Caption: p53 signaling pathway modulation by **BAY 249716**.

Experimental Protocol for p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry):

This protocol is based on the methodology described in the study by Lemos et al. (2020).

- **Protein Preparation:** Recombinantly express and purify the p53 DNA-binding domain of wild-type and mutant (e.g., R175H, Y220C) p53 proteins.
- **Compound Preparation:** Prepare a stock solution of **BAY 249716** in DMSO and dilute to the desired final concentrations in the assay buffer.
- **Assay Setup:** In a capillary tube, mix the purified p53 protein with the diluted **BAY 249716** or a vehicle control (DMSO).
- **Thermal Denaturation:** Use a nanoDSF instrument to apply a thermal ramp, typically from 20°C to 95°C, at a defined heating rate.
- **Data Acquisition:** Monitor the intrinsic tryptophan fluorescence of the p53 protein at two wavelengths (e.g., 330 nm and 350 nm) as a function of temperature.
- **Data Analysis:** The ratio of the fluorescence intensities is plotted against temperature to generate a melting curve. The melting temperature ( $T_m$ ), which is the midpoint of the thermal unfolding transition, is calculated. An increase in the  $T_m$  in the presence of **BAY 249716** compared to the vehicle control indicates stabilization of the p53 protein.

This technical guide provides a foundational understanding of **BAY 249716**, integrating its chemical structure with its biological function. The provided protocols and diagrams are intended to serve as a starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this p53-modulating compound.

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## References

- 1. mdpi.com [mdpi.com]

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